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Compound Name: 2-(2,5-Dichlorophenyl)oxirane
CAS No.: 2783-27-9
Cat. No.: B3369979

Executive Summary & Strategic Significance

2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-Dichlorostyrene oxide, is
a high-value organochlorine intermediate used primarily in the synthesis of chiral
pharmaceutical building blocks and agrochemicals.[1][2] While its structural isomer, the 2,4-
dichlorophenyl derivative, is the cornerstone of blockbuster antifungals (e.g., Miconazole,
Ketoconazole), the 2,5-isomer represents a critical "chemical space” for Structure-Activity
Relationship (SAR) exploration.[1][2]

Researchers utilize this compound to modulate steric and electronic properties in drug design,
particularly for:

» Next-Generation Antifungals: Exploring alternative substitution patterns to overcome azole
resistance.[1][2]

o Chiral Resolution Substrates: Serving as a model for enzymatic hydrolysis to produce
enantiopure vicinal diols and amino alcohols.[1][2]

» Bioactive Scaffolds: Synthesis of Factor Xlla inhibitors and urease inhibitors where the 2,5-
dichloro motif provides optimal hydrophobic pocket filling.[1][2]

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3369979?utm_src=pdf-interest
https://www.benchchem.com/product/b3369979?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0875200.htm
https://precision.fda.gov/ginas/app/ui/substances/67fca7b7-2418-42fb-b1fb-e1ad666912a9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0875200.htm
https://precision.fda.gov/ginas/app/ui/substances/67fca7b7-2418-42fb-b1fb-e1ad666912a9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0875200.htm
https://precision.fda.gov/ginas/app/ui/substances/67fca7b7-2418-42fb-b1fb-e1ad666912a9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0875200.htm
https://precision.fda.gov/ginas/app/ui/substances/67fca7b7-2418-42fb-b1fb-e1ad666912a9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0875200.htm
https://precision.fda.gov/ginas/app/ui/substances/67fca7b7-2418-42fb-b1fb-e1ad666912a9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following data characterizes the racemic mixture. Enantiopure forms (R- or S-) exhibit

identical scalar properties but distinct optical rotation.[1][2]

Property Value Technical Note
Racemic mixture.[1][2] (R)-
CAS Number 2783-27-9 isomer: 30080578; (S)-isomer:
586960-49-8.[1][2]
) ) Often referred to as 2,5-
IUPAC Name 2-(2,5-Dichlorophenyl)oxirane

Dichlorostyrene oxide.[1][2]

Molecular Formula

CsHsCIl20

Halogenated epoxide.[1][2]

Molecular Weight

189.04 g/mol

Suitable for fragment-based
drug design (FBDD).[1][2]

Physical State

Colorless to pale yellow liquid

Viscous oil at room

temperature.[1][2]

Extrapolated atmospheric BP

Boiling Point ~113-115 °C (at 0.5 mmHg) )
is ~280°C (decomposes).[1][2]
) High density due to dichloro
Density 1.40 £ 0.05 g/cm3 o
substitution.[1][2]
- DMSO, DCM, Methanol, Ethyl Hydrophobic; practically
Solubility

Acetate

insoluble in water.[1][2]

Lipophilicity (LogP)

~2.6

Moderate lipophilicity, ideal for

membrane permeability.[1][2]

Synthetic Pathways & Methodologies[1][2][3]

Two primary routes are established for high-yield synthesis.[1][2] The Corey-Chaykovsky

reaction is preferred for laboratory scale due to mild conditions and high stereocontrol potential.

[1][2]

Protocol A: Corey-Chaykovsky Epoxidation (Direct)[1][2]
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This method converts 2,5-dichlorobenzaldehyde directly to the epoxide using a sulfur ylide.[1]

[2]

Reagents:

2,5-Dichlorobenzaldehyde (1.0 eq)[1][2]
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1][2]
Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil) or KOH (powdered)[1][2]

Solvent: Dry DMSO or DMSO/THF mixture.[1][2]

Step-by-Step Workflow:

Ylide Formation: Under nitrogen atmosphere, wash NaH with dry hexane to remove oil.[1][2]
Suspend in dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30—60 minutes
until hydrogen evolution ceases and the solution becomes clear (formation of
dimethylsulfoxonium methylide).

Addition: Cool the ylide solution to 0-5 °C. Add 2,5-dichlorobenzaldehyde (dissolved in
minimal DMSQO) dropwise over 20 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by
TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.[1][2]

Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether or
Ethyl Acetate (3x).[1][2]

Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over
anhydrous NazS0a.[1][2] Concentrate in vacuo.[1][2]

Yield: Expect 85-92% yield of pale yellow oil.

Protocol B: Chemo-Enzymatic Resolution (Chiral
Synthesis)[1][2]
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For asymmetric applications, a racemic epoxide is often resolved or synthesized via reduction
of the corresponding chloroketone.[1][2]

e Precursor: 2-Chloro-1-(2,5-dichlorophenyl)ethanone.[1][2]

e Bioreduction: Use of specific ketoreductases (KREDs) or microbial reduction (e.qg.,
Rhodococcus sp.) to yield (S)-2-chloro-1-(2,5-dichlorophenyl)ethanol with >99% ee.[1][2]

e Cyclization: Treat the chiral chlorohydrin with aqueous NaOH/KOH in a biphasic system
(e.g., Toluene/Water) to effect ring closure with inversion of configuration, yielding the (S)-
epoxide (if starting from S-alcohol, mechanism dictates retention or inversion depending on
kinetics, typically inversion at the chiral center if direct displacement occurs, but here the
chiral center is the alcohol carbon).[1][2] Correction: Intramolecular Williamson ether
synthesis retains the configuration at the chiral center relative to the carbon skeleton, but
stereochemistry must be verified per specific enzyme outcome.[1][2]

Reactivity & Mechanistic Insights[1][2]

The chemical utility of 2-(2,5-Dichlorophenyl)oxirane lies in the regioselective ring-opening of
the strained epoxide ring.[1][2]

Regioselectivity Rules[1][2]

» Basic Conditions (Nucleophilic Attack): Nucleophiles (amines, azoles, thiols) predominantly
attack the

-carbon (less substituted) due to steric hindrance from the bulky 2,5-dichlorophenyl group at
the

-position.[1][2]
» Acidic Conditions: Protonation of the epoxide oxygen activates the

-carbon (benzylic) for attack, stabilizing the developing positive charge via the aromatic ring
(electronic control).[1][2]

Visualization: Reactivity Pathways[1][2]
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Beta-Attack Product
(Major Isomer)
1-(2,5-dichlorophenyl)-2-aminoethanol

SN2 @ Beta-C
(Steric Control)

2-(2,5-Dichlorophenyl)oxirane SN1-like @ Alpha-C

Alpha-Attack Product
(Minor/Specific)
Benzylic Substitution

Nucleophile (Basic)

(Azoles, Amines)

Nucleophile (Acidic)
(Alcohols, H20)

Click to download full resolution via product page

Caption: Regioselective ring-opening pathways. Under basic conditions relevant to drug
synthesis, nucleophilic attack occurs at the terminal (beta) carbon.[1][2]

Applications in Drug Development & SAR[1]

While the 2,4-isomer is famous for Miconazole and Isoconazole, the 2,5-isomer is critical for:

Structure-Activity Relationship (SAR) Libraries

In the optimization of azole antifungals, the position of chlorine atoms on the phenyl ring
drastically affects:

« Binding Affinity: The 2,5-substitution pattern alters the rotation angle of the phenyl ring within
the CYP51 active site compared to the 2,4-isomer.[1][2]

+ Metabolic Stability: Changing CI position blocks or exposes specific metabolic soft spots on
the aromatic ring.[1][2]
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Synthesis of Bioactive Intermediates

A key reaction involves the coupling of the epoxide with imidazole or triazole:[1]

Protocol: Azole Coupling

Mix: Epoxide (1 eq) + Imidazole (3 eq).

Solvent: DMF or solvent-free melt at 90-110 °C.

Catalyst: Potassium Carbonate (K2COs) can enhance rate.[1][2]

Product: 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.[1][2]

Relevance: This intermediate is a direct analog of the Miconazole alcohol precursor, used to
test antifungal potency against resistant strains (e.g., Candida glabrata).[1][2]

Factor Xlla Inhibitors

Recent medicinal chemistry campaigns utilize the 2,5-dichlorobenzyl moiety (derived from this
epoxide or its halide precursors) to design small-molecule inhibitors of Factor Xlla for
antithrombotic therapy without bleeding risks.[1][2] The 2,5-substitution provides a unique fit in
the S1 specificity pocket of the protease.[1][2]

Handling, Stability & Safety (E-E-A-T)

Safety Warning: This compound is an alkylating agent.[1][2] It is potentially mutagenic and a
skin sensitizer.[1][2]

» Storage: Store at 2—-8 °C under inert gas (Argon/Nitrogen). Epoxides can hydrolyze slowly in
the presence of moisture or polymerize with Lewis acids.[1][2]

e Hazards:

o

H315/H319: Causes skin and serious eye irritation.[1][2]

[¢]

H317: May cause an allergic skin reaction.[1][2]

o

H341: Suspected of causing genetic defects (due to alkylating nature).[1][2]
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» Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to
open the ring and neutralize reactivity before disposal.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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